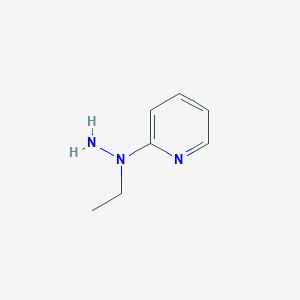
N-ethyl-N-(2-pyridyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-pyridin-2-ylhydrazine is an organic compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted with an ethyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-pyridin-2-ylhydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including 1-ethyl-1-pyridin-2-ylhydrazine, often involves the reduction of corresponding diazonium salts or the substitution of halogens by hydrazine . These methods are scalable and can be optimized for high yields and purity.
化学反应分析
Types of Reactions: 1-Ethyl-1-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrazine hydrate and halogenated pyridines are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydrazines, N-oxides, and other functionalized derivatives .
科学研究应用
1-Ethyl-1-pyridin-2-ylhydrazine has several scientific research applications:
作用机制
The mechanism of action of 1-ethyl-1-pyridin-2-ylhydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation, but they may involve modulation of enzyme activity and interaction with nucleic acids .
相似化合物的比较
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another heterocycle with a nitrogen atom, but with different electronic properties.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1-Ethyl-1-pyridin-2-ylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . Its hydrazine moiety makes it particularly reactive and useful in various synthetic applications.
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-ethyl-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-10(8)7-5-3-4-6-9-7/h3-6H,2,8H2,1H3 |
InChI 键 |
GOQOZUDATOMVCG-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


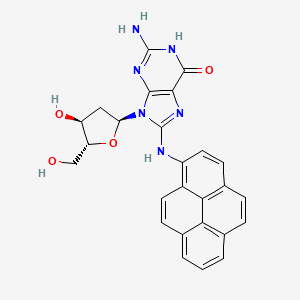
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)
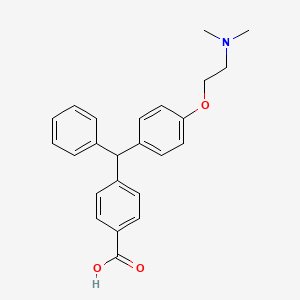
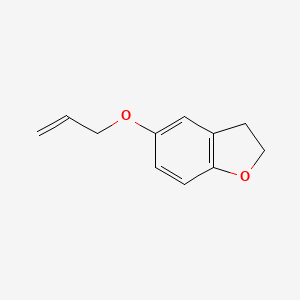
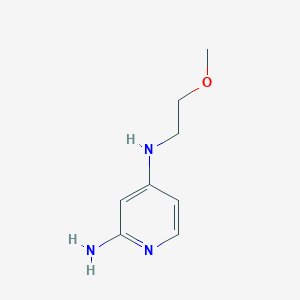
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
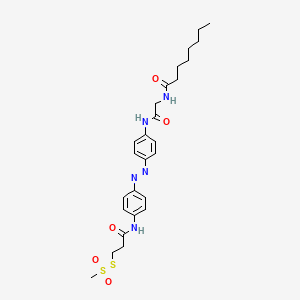
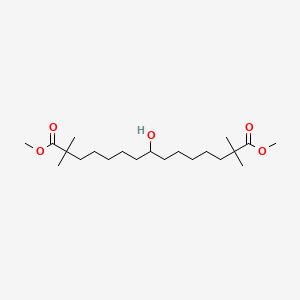
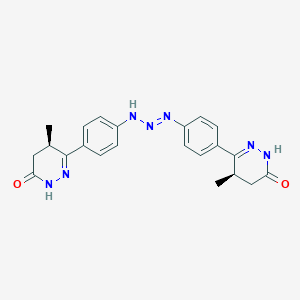
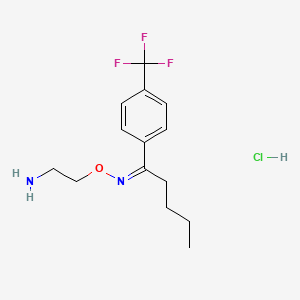
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
